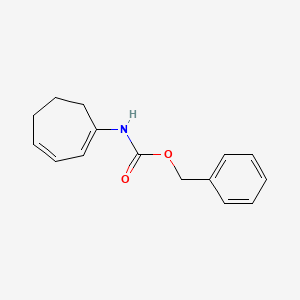
Benzyl cyclohepta-1,3-dien-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl cyclohepta-1,3-dien-1-ylcarbamate is an organic compound characterized by its unique structure, which includes a benzyl group attached to a cyclohepta-1,3-dien-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclohepta-1,3-dien-1-ylcarbamate typically involves the reaction of benzyl alcohol with cyclohepta-1,3-dien-1-yl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl cyclohepta-1,3-dien-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to benzyl cyclohepta-1,3-dien-1-ylamine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl cyclohepta-1,3-dien-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl cyclohepta-1,3-dien-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Cyclohepta-1,3-dien-1-ylcarbamate: Lacks the benzyl group but has similar reactivity.
Benzyl carbamate: Lacks the cyclohepta-1,3-dien-1-yl moiety but shares the benzyl and carbamate functionalities.
Uniqueness: Benzyl cyclohepta-1,3-dien-1-ylcarbamate is unique due to the combination of the benzyl group and the cyclohepta-1,3-dien-1-ylcarbamate moiety. This structure imparts specific chemical properties and reactivity that are not found in the individual components alone.
Properties
CAS No. |
113340-15-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl N-cyclohepta-1,3-dien-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c17-15(16-14-10-6-1-2-7-11-14)18-12-13-8-4-3-5-9-13/h1,3-6,8-10H,2,7,11-12H2,(H,16,17) |
InChI Key |
HQOXRZYOJIUQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=C(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















